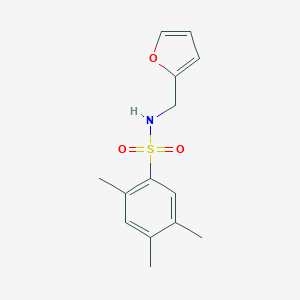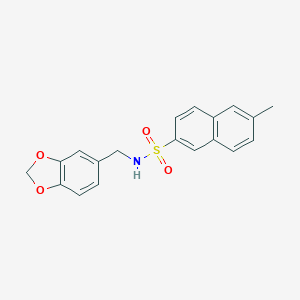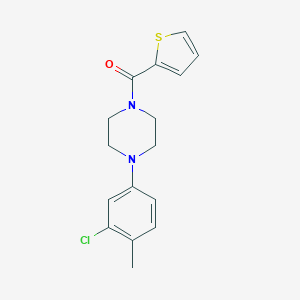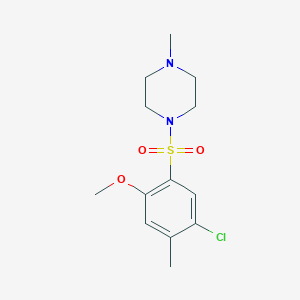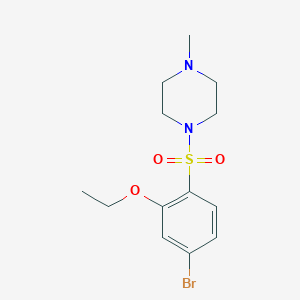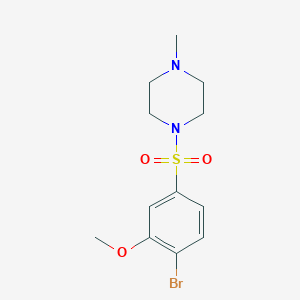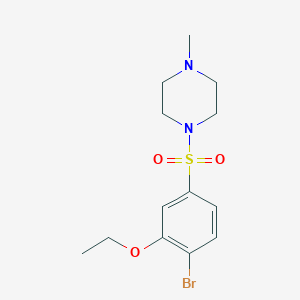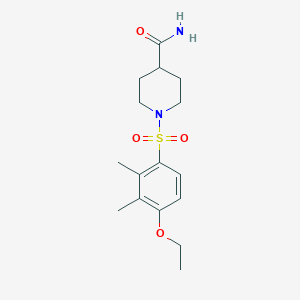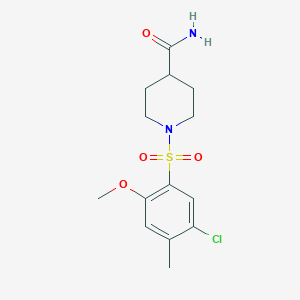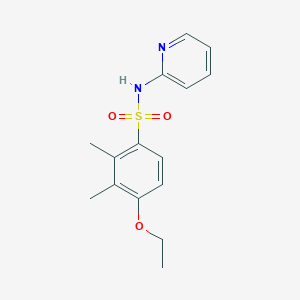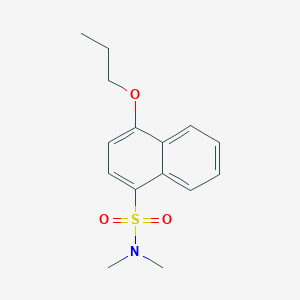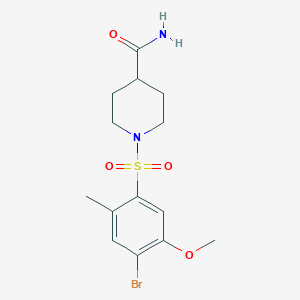
1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide is a chemical compound that has attracted the attention of scientists due to its potential applications in scientific research. This compound is also known as BMS-986177 and belongs to the class of piperidine-based molecules. In
Wirkmechanismus
The mechanism of action of 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide involves the inhibition of the Nav1.7 sodium channel. This channel is expressed in sensory neurons and plays a crucial role in the transmission of pain signals. By inhibiting this channel, BMS-986177 reduces the transmission of pain signals and can provide pain relief.
Biochemical and Physiological Effects
In addition to its role in pain relief, 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide has other biochemical and physiological effects. This compound has been shown to reduce the excitability of sensory neurons and to modulate the release of neurotransmitters such as glutamate and substance P. These effects can have implications for the treatment of other neurological disorders such as epilepsy and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide in lab experiments is its potency and selectivity for the Nav1.7 sodium channel. This makes it a valuable tool for studying the role of this channel in pain signaling. However, one limitation is that this compound has not been extensively studied in vivo, and its safety profile is not well established.
Zukünftige Richtungen
There are several future directions for the study of 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide. One direction is to further investigate its potential applications in the treatment of chronic pain and other neurological disorders. Another direction is to study its safety profile and potential side effects in vivo. Additionally, this compound can be used as a tool to study the Nav1.7 sodium channel and its role in pain signaling, which can lead to the development of new therapies for chronic pain.
Synthesemethoden
The synthesis of 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide involves a multi-step process that starts with the reaction of 4-bromo-2-methoxy-5-methylbenzenesulfonamide with piperidine. This reaction yields 1-(4-bromo-5-methoxy-2-methylphenyl)piperidine-4-carboxamide, which is then reacted with trifluoroacetic acid to obtain the final product, 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to be a potent and selective inhibitor of the Nav1.7 sodium channel, which is involved in the transmission of pain signals. Therefore, this compound can be used to study the role of Nav1.7 in pain signaling and to develop new therapies for chronic pain.
Eigenschaften
IUPAC Name |
1-(4-bromo-5-methoxy-2-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O4S/c1-9-7-11(15)12(21-2)8-13(9)22(19,20)17-5-3-10(4-6-17)14(16)18/h7-8,10H,3-6H2,1-2H3,(H2,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGUDEFSSNHQAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCC(CC2)C(=O)N)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

